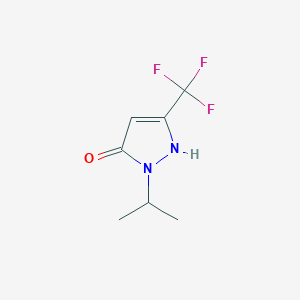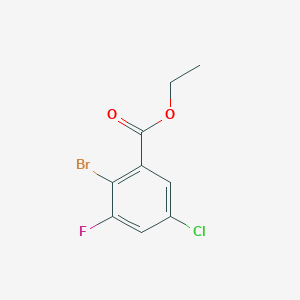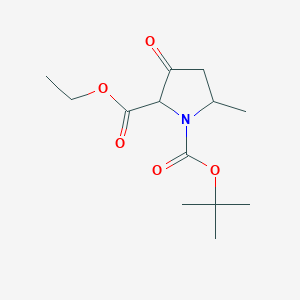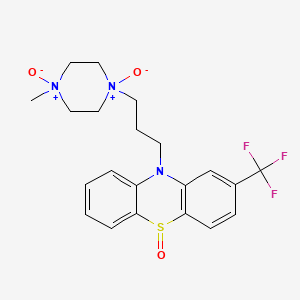
(6-Bromo-4-nitropyridin-2-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-4-nitropyridin-2-YL)acetic acid is a chemical compound characterized by the presence of a bromine atom at the 6th position, a nitro group at the 4th position, and an acetic acid moiety attached to the 2nd position of a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-4-nitropyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-aminonicotinonitrile, followed by nitration to introduce the nitro group. The resulting intermediate undergoes further reactions, including condensation, cyclization, and Dimroth rearrangement, to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation can be employed to improve yields and reduce the formation of undesirable by-products .
化学反应分析
Types of Reactions: (6-Bromo-4-nitropyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The acetic acid moiety can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Formation of amino derivatives.
Reduction: Substituted pyridine derivatives.
Substitution: Esterified products.
科学研究应用
(6-Bromo-4-nitropyridin-2-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (6-Bromo-4-nitropyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
相似化合物的比较
2-Bromo-4-nitropyridine: Similar structure but lacks the acetic acid moiety.
4-Nitropyridine-2-carboxylic acid: Similar functional groups but different substitution pattern.
Uniqueness: (6-Bromo-4-nitropyridin-2-YL)acetic acid is unique due to the combination of bromine, nitro, and acetic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
属性
分子式 |
C7H5BrN2O4 |
|---|---|
分子量 |
261.03 g/mol |
IUPAC 名称 |
2-(6-bromo-4-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5BrN2O4/c8-6-3-5(10(13)14)1-4(9-6)2-7(11)12/h1,3H,2H2,(H,11,12) |
InChI 键 |
BIFNLSXQUGNAFD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1CC(=O)O)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B15293879.png)
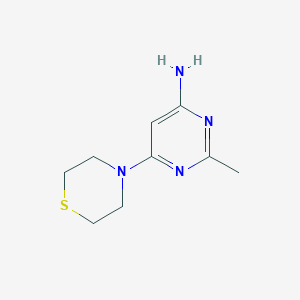
![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
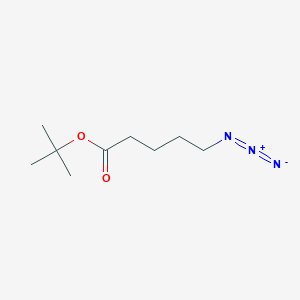

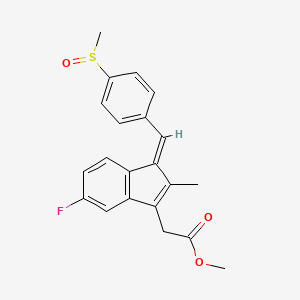
![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)
